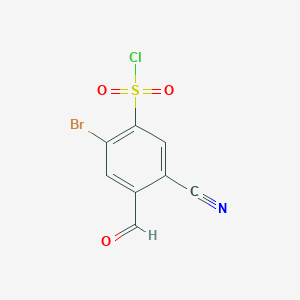
2-(Aminomethyl)-4-Ethoxy-2-Fluorbutan-1-amin-Dihydrochlorid
Übersicht
Beschreibung
2-(Aminomethyl)-4-ethoxy-2-fluorobutan-1-amine dihydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group, an ethoxy group, and a fluorine atom attached to a butan-1-amine backbone, making it a versatile molecule for chemical modifications and reactions.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-4-ethoxy-2-fluorobutan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-ethoxy-2-fluorobutan-1-amine dihydrochloride typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as 2-fluorobutane, is reacted with aminomethyl and ethoxy groups under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-4-ethoxy-2-fluorobutan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines or ethers.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-4-ethoxy-2-fluorobutan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the ethoxy and fluorine groups may influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and elicit specific cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)benzimidazole dihydrochloride: Shares the aminomethyl group but differs in the core structure.
2-(Aminomethyl)-4-ethoxy-2-fluorobutan-1-amine: The non-dihydrochloride form of the compound.
2-(Aminomethyl)-4-ethoxybutan-1-amine: Lacks the fluorine atom.
Uniqueness
2-(Aminomethyl)-4-ethoxy-2-fluorobutan-1-amine dihydrochloride is unique due to the presence of both ethoxy and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
IUPAC Name |
2-(2-ethoxyethyl)-2-fluoropropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17FN2O.2ClH/c1-2-11-4-3-7(8,5-9)6-10;;/h2-6,9-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJIYJLEWQULGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(CN)(CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B1484824.png)


![trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1484827.png)
![trans-2-[(5-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484828.png)
![1-[trans-2-Hydroxycyclobutyl]-2-imino-1,2-dihydropyridin-3-ol](/img/structure/B1484829.png)


![trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484835.png)
![trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484839.png)



